molecular formula C7H8ClNO B1359853 2-Chloro-6-ethoxypyridine CAS No. 42144-78-5

2-Chloro-6-ethoxypyridine

Cat. No. B1359853
CAS RN: 42144-78-5
M. Wt: 157.6 g/mol
InChI Key: AMSLPXHLKHZWBJ-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxypyridine (2CEP) is an organic compound with a molecular formula of C7H9ClNO. It is a colorless liquid, with a pyridine-like odor. It is used in various laboratory experiments and has been studied extensively for its biochemical and physiological effects. 2CEP is also known as 2-chloro-6-ethoxypyridine hydrochloride, 2-chloroethyl pyridine, and 2-chloroethyl-6-ethoxypyridine.

Scientific Research Applications

Chemical Reactivity and Transformations

  • Halogenation and Substitution Reactions : The reactivity of bromo-derivatives of ethoxypyridine, including compounds similar to 2-chloro-6-ethoxypyridine, has been studied in various chemical environments. These studies reveal insights into the behavior of such compounds under specific conditions, like when heated with hydrochloric acid solutions, leading to the formation of various substituted pyridines (Hertog & Bruyn, 2010).

  • Aminations and Rearrangements : In the context of aminations and rearrangements, research has shown that halopyridines, which include structures similar to 2-chloro-6-ethoxypyridine, can undergo complex reactions, potentially forming various aminated products. These processes might involve intermediates like pyridyne (Pieterse & Hertog, 2010).

Spectroscopy and Material Analysis

  • Spectroscopic Studies : Density Functional Theory (DFT) has been employed to study the vibrational and electronic spectra of compounds closely related to 2-chloro-6-ethoxypyridine, such as 2-chloro-6-methoxypyridine. This research is crucial for understanding the spectral characteristics and electronic structure of these compounds (Arjunan et al., 2011).

  • Decomposition Kinetics : The gas-phase elimination kinetics of 2-ethoxypyridine, a compound structurally similar to 2-chloro-6-ethoxypyridine, has been explored using DFT methods. This study provides insights into the mechanisms of decomposition of such compounds (Márquez et al., 2012).

Coordination Chemistry

  • Ligand Behavior in Metal Complexes : Research into the coordination chemistry of 2-pyridone and its derivatives, including those similar to 2-chloro-6-ethoxypyridine, highlights their potential as ligands in forming metal complexes. These complexes have applications in various fields, including catalysis and materials science (Rawson & Winpenny, 1995).

  • activity and pathways of such reactions. These findings can be instrumental in developing new synthetic routes for compounds related to 2-chloro-6-ethoxypyridine (Gros et al., 2003).

Synthetic Chemistry Applications

  • Regioselective Reactions : The reaction of 2-chloro-6-cyanopyridine with aliphatic alcohols under varying conditions demonstrates regioselective reactions that can be critical in synthetic chemistry. Such studies can be extrapolated to understand the behavior of similar compounds like 2-chloro-6-ethoxypyridine (Elman, 1985).

  • Synthesis and Reactivity Studies : The synthesis and reactivity of chloro-derivatives of dihydroxypyridine, closely related to 2-chloro-6-ethoxypyridine, provide essential insights into the potential applications of these compounds in various chemical syntheses (Kolder & Hertog, 2010).

  • Potential in Pharmaceutical Applications : Interaction studies involving compounds structurally similar to 2-chloro-6-ethoxypyridine have demonstrated anticoagulant properties, indicating potential applications in pharmaceutical research (Kon'shin et al., 2009).

  • Investigation of Chemical Properties : The chemical properties of specific derivatives of dihydroxypyridine, akin to 2-chloro-6-ethoxypyridine, have been studied, revealing their stability and reactivity under different conditions. Such studies are crucial for understanding the potential applications of these compounds in chemical syntheses and reactions (Yakhontov et al., 1970).

properties

IUPAC Name

2-chloro-6-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLPXHLKHZWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194978
Record name 2-Chloro-6-ethoxypyridine
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethoxypyridine

CAS RN

42144-78-5
Record name 2-Chloro-6-ethoxypyridine
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Record name 2-Chloro-6-ethoxypyridine
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Record name 42144-78-5
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Record name 2-Chloro-6-ethoxypyridine
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Record name 2-chloro-6-ethoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
EA Abd El Galil, MA Al-Omar… - Latin American Journal of …, 2016 - ksascholar.dri.sa
A series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine (1-10) which was previously synthesized, were screened for their antiinflammatory activities using the …
Number of citations: 3 ksascholar.dri.sa
R Gautzsch, P Zinn - Chromatographia, 1996 - Springer
Pure topologically based incremental models have been developed in order to estimate the retention indexes of aromatic compounds substituted with groups containing the hetero …
Number of citations: 24 link.springer.com
M Khalid, A Ali, S Asim, MN Tahir, MU Khan… - Journal of Physics and …, 2021 - Elsevier
… The electronic density of HOMO was found on 2, 3-dihydroxybenzylidene acetohydrazide with a small effect on 2-chloro-6-ethoxypyridine. However, the electronic cloud of the LUMO …
Number of citations: 50 www.sciencedirect.com
M Raban, D Kost - The Journal of Organic Chemistry, 1972 - ACS Publications
Results Conjugation of thenitrogen lone pair with a car-bonyl group or a phenyl ring is known to lower nitro-gen inversion barriers very considerably. The replacement of an N-alkyl …
Number of citations: 36 pubs.acs.org
L Stephenson, WK Warburton - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… or 2-chloro-6-ethoxypyridine) . By modifying the method of Robinson et al. in several minor respects (see Experimental section) we raised the reproducible overall yield of a-carboline to …
Number of citations: 38 pubs.rsc.org
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
The potent 5-lipoxygenase-activating protein (FLAP) inhibitor 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-…
Number of citations: 60 pubs.acs.org
DJ Prager - Science, 1965 - science.org
In 1954, Packard Instrument Company introduced its Tri-Carb Spectrometer, the first and for a long time the only liquid-scintillation spectrometer available. This success and the in-…
Number of citations: 0 www.science.org
H Geneste, S Bhowmik, MM van Gaalen… - Bioorganic & Medicinal …, 2018 - Elsevier
Herein we report the discovery of a novel oxindole-based series of vasopressin 1b (V1b) receptor antagonists. Introducing a substituted piperazine moiety and optimizing the southern …
Number of citations: 5 www.sciencedirect.com
JJ Li, Z Wang, LH Mitchell - The Journal of Organic Chemistry, 2007 - ACS Publications
… For instance, 6-ethoxy-N,N-dimethylpyridin-2-amine was obtained in only 28% yield from the reaction of 2-chloro-6-ethoxypyridine with dimethylamine under similar reaction conditions. …
Number of citations: 39 pubs.acs.org
MAM Abdel Reheim, SM Baker - Chemistry Central Journal, 2017 - Springer
Background Some novel substituted pyrazolone, pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone, thieno[3,2-c]pyrazole and pyrazolo[3′…
Number of citations: 34 link.springer.com

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